molecular formula C19H22N2O4 B2740931 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034491-37-5

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2740931
CAS No.: 2034491-37-5
M. Wt: 342.395
InChI Key: BFOWFNSLYNYHTI-UHFFFAOYSA-N
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Description

The compound contains a bifuran group, a cyclohexenyl group, and an oxalamide group. Bifuran is a type of heterocyclic compound that consists of two furan rings . Cyclohexenyl is a cyclic compound with one double bond . Oxalamide is a type of amide that is derived from oxalic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bifuran group might contribute to the planarity of the molecule, while the cyclohexenyl group could introduce some degree of three-dimensionality .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxalamide group might undergo hydrolysis under acidic or basic conditions. The double bond in the cyclohexenyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the oxalamide group might increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Catalytic Reactions and Synthesis Methodologies

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, due to its structural similarities with other oxalamides, may participate in catalytic processes and synthesis methodologies. Oxalamides have been identified as effective ligands in copper-catalyzed coupling reactions, demonstrating their utility in the synthesis of complex organic molecules. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, showing versatility towards a range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides with good to excellent yields (De, Yin, & Ma, 2017). Moreover, N,N'-Bisoxalamides have enhanced the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, showcasing the broad applicability of oxalamide derivatives in facilitating diverse coupling reactions (Bhunia, Kumar, & Ma, 2017).

Biological Activities

The structural framework of this compound suggests potential biological activities, as observed in related oxalamide compounds. For instance, oxalamide derivatives have been explored for their role in polyamine catabolism and the induction of programmed cell death (PCD) in specific cell types, indicating their potential in cancer research (Ha, Woster, Yager, & Casero, 1997). This highlights the significance of such compounds in therapeutic applications, particularly in targeting specific phenotypes for antitumor activities.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-17(25-15)16-7-4-12-24-16/h4-5,7-9,12H,1-3,6,10-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWFNSLYNYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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